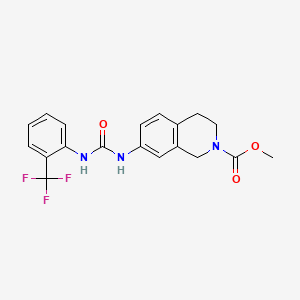

methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic dihydroisoquinoline derivative characterized by a trifluoromethylphenyl-ureido substituent at position 7 and a methyl ester group at position 2 of the tetrahydroisoquinoline scaffold.

Properties

IUPAC Name |

methyl 7-[[2-(trifluoromethyl)phenyl]carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-28-18(27)25-9-8-12-6-7-14(10-13(12)11-25)23-17(26)24-16-5-3-2-4-15(16)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZMAGDGAYONBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the preparation of the core dihydroisoquinoline structure. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline core. The trifluoromethyl group is then introduced via a trifluoromethylation reaction, which can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the trifluoromethylation step, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with pharmaceutical potential.

Biology: The compound’s biological activity is of interest, particularly its potential as an enzyme inhibitor or receptor modulator.

Medicine: Its pharmacological properties are being explored for the development of new drugs, especially those targeting diseases where trifluoromethyl groups have shown efficacy.

Mechanism of Action

The mechanism of action of methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the target .

Comparison with Similar Compounds

Structural Analogs in the Dihydroisoquinoline Family

The compound shares a core 3,4-dihydroisoquinoline scaffold with several derivatives reported in the literature. Below is a comparative analysis of key structural and functional differences:

Functional Group Impact on Properties

- The ureido group provides hydrogen-bonding capacity, which may enhance target binding specificity .

- Methyl Ester at C2 : Unlike the ethyl ester in 6d or sulfonyl group in 6e , the methyl ester offers intermediate steric bulk and hydrolytic stability, balancing bioavailability and metabolic clearance .

Hypothetical Bioactivity and Pharmacokinetics

- Antimicrobial Potential: Analog 6e (methylsulfonyl derivative) shows antimicrobial activity, implying that the trifluoromethyl group in the target compound could similarly disrupt microbial membranes or enzymes .

- Enzyme Inhibition : The ureido group may mimic peptide bonds, enabling interactions with proteases or kinases, as seen in 6f .

Biological Activity

Methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure includes a dihydroisoquinoline core substituted with a trifluoromethyl phenyl group and a ureido moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

- Inhibition of Enzyme Activity : Many isoquinoline derivatives act as enzyme inhibitors, affecting pathways such as cell proliferation and apoptosis.

- Receptor Modulation : These compounds may interact with various receptors, including those involved in neurotransmission and cancer cell signaling.

- Induction of Apoptosis : Some studies have shown that related compounds can induce programmed cell death in cancer cells, potentially through the activation of caspases and modulation of mitochondrial membrane potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, this compound has been evaluated for its effects on various cancer cell lines.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DLD-1 | 5.0 | Induction of apoptosis via caspase activation |

| HT-29 | 6.5 | Mitochondrial membrane disruption |

| MCF-7 | 4.8 | Inhibition of proliferation |

The compound demonstrated significant cytotoxicity against DLD-1 and HT-29 colorectal cancer cells, with IC50 values indicating effective concentrations for inducing apoptosis. The mechanism was confirmed through assays measuring active caspase levels and changes in mitochondrial potential.

Neuroprotective Effects

In addition to its anticancer activity, this compound has shown promise in neuroprotection:

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, which is critical in neurodegenerative diseases.

- Oxidative Stress Reduction : It has been noted to reduce oxidative stress markers in neuronal cells.

Case Studies

-

Study on DLD-1 Cells :

A study published in Cancer Letters demonstrated that treatment with the compound led to a significant increase in apoptotic markers in DLD-1 cells. The study utilized flow cytometry to analyze cell death pathways and found that approximately 66% of treated cells exhibited active caspase-8 levels compared to controls . -

Neuroprotective Study :

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells. Results indicated a dose-dependent reduction in cell death and improved viability at specific concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.